molecular formula C14H12N2O4 B118759 KM91104 CAS No. 1108233-34-6

KM91104

Número de catálogo: B118759
Número CAS: 1108233-34-6
Peso molecular: 272.26 g/mol
Clave InChI: GWVYHPUGEQGQSF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KM91104 es un inhibidor permeable a las células de la V-ATPasa, que se dirige específicamente a la interacción entre la subunidad A3 de la V-ATPasa y la subunidad B2. Tiene una fórmula molecular de C₁₄H₁₂N₂O₄ y un peso molecular de 272.26 g/mol . Este compuesto se utiliza principalmente en investigación científica y ha mostrado un potencial significativo en diversas aplicaciones biológicas y químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KM91104 implica varios pasos, comenzando con la preparación de la estructura principal seguida de modificaciones del grupo funcional. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza utilizando técnicas estándar de química orgánica, incluyendo reacciones de condensación y procesos de purificación .

Métodos de producción industrial

This compound se produce a escala industrial utilizando rutas sintéticas optimizadas para garantizar una alta pureza y rendimiento. El proceso de producción implica estrictas medidas de control de calidad para mantener la integridad y la eficacia del compuesto. El compuesto se almacena normalmente a -20 °C en forma de polvo y a -80 °C en forma de disolvente para garantizar su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

KM91104 experimenta diversas reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran a this compound incluyen:

    Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

    Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

    Reactivos de sustitución: Como halógenos y nucleófilos

Productos principales

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden producir una gama de compuestos sustituidos .

Aplicaciones Científicas De Investigación

Cancer Research

KM91104 has been investigated for its potential in cancer therapy due to its ability to disrupt v-ATPase activity, which is linked to tumor progression and metastasis.

  • Wnt Signaling Pathway Inhibition : Research indicates that this compound can inhibit Wnt/β-catenin signaling, which is often hyperactivated in gastrointestinal cancers. This inhibition may suppress tumorigenesis, making it a candidate for therapeutic strategies against these cancers .
  • Oligodendroglial Cell Differentiation : this compound has been shown to neutralize the negative effects of the human endogenous retrovirus type W (HERV-W) on oligodendroglial cell differentiation, suggesting its potential role in multiple sclerosis-related therapies .

Fibrosis Research

The compound has demonstrated efficacy in modulating fibrogenic processes:

  • Hepatic Stellate Cells (HSCs) : Studies have shown that this compound treatment leads to a downregulation of pro-fibrogenic markers in activated HSCs. This suggests its potential use in treating liver fibrosis by inhibiting the activation of these cells and altering their metabolic profile .

Bone Metabolism

This compound's impact on bone health is notable:

  • Inhibition of Osteoclast Activity : Research indicates that this compound inhibits osteoclast bone resorption, which is critical for maintaining bone homeostasis. This effect could be beneficial in treating conditions such as osteoporosis and rheumatoid arthritis .

Experimental Models

  • In vitro studies using RAW 264.7 cells demonstrated that this compound effectively inhibited osteoclast differentiation and activity, providing insights into its potential use for bone-related diseases .

Summary of Findings

The diverse applications of this compound across different fields underscore its significance as a research tool and potential therapeutic agent:

Application AreaKey FindingsPotential Impact
Cancer ResearchInhibits Wnt signaling; affects oligodendrocyte differentiationPotential therapeutic strategy for cancers and MS
Fibrosis ResearchDownregulates pro-fibrogenic markers in HSCsPossible treatment for liver fibrosis
Bone MetabolismInhibits osteoclast activityTherapeutic potential for osteoporosis

Mecanismo De Acción

KM91104 ejerce sus efectos inhibiendo específicamente la enzima V-ATPasa, que es responsable del transporte de protones a través de las membranas celulares. El compuesto se dirige a la interacción entre las subunidades A3 y B2 de la V-ATPasa, lo que lleva a la interrupción del transporte de protones y a los subsiguientes efectos celulares. Esta inhibición afecta a varios procesos celulares, incluyendo la regulación del pH, el transporte de iones y la actividad metabólica .

Comparación Con Compuestos Similares

Compuestos similares

KM91104 se compara con otros inhibidores de la V-ATPasa, como:

Singularidad

This compound es único debido a su focalización específica de la interacción de la subunidad A3-B2 de la V-ATPasa, lo que lo distingue de otros inhibidores como la bafilomicina y la concanamicina A. Esta especificidad permite una modulación más precisa de la actividad de la V-ATPasa y potencialmente menos efectos fuera del objetivo .

Actividad Biológica

KM91104 is a benzyhydrazide derivative that has garnered attention for its biological activity, particularly in the context of osteoclast function and potential therapeutic applications in bone-related diseases. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for therapeutic development.

This compound primarily functions as an inhibitor of the vacuolar H+-ATPase (v-ATPase) complex, specifically targeting the interaction between the a3-B2 subunits. This inhibition disrupts osteoclast resorption activity without affecting cell viability or differentiation. The compound was found to inhibit bone resorption in various in vitro models, including RAW 264.7 macrophages and bone marrow mononuclear (BMM) cells, at micromolar concentrations .

Inhibition of Osteoclast Activity

  • Cell Viability : Research indicates that this compound does not exhibit cytotoxic effects on RAW 264.7 cells, maintaining cell viability even at concentrations that inhibit osteoclast resorption .
  • Osteoclastogenesis : The compound does not interfere with the differentiation of osteoclasts from precursor cells induced by RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand), suggesting a specific action on resorption rather than differentiation .
  • Bone Resorption : this compound effectively reduces the resorptive capacity of osteoclasts, as demonstrated in assays measuring mineralized matrix degradation .

Data Summary

The following table summarizes the key experimental results related to this compound's biological activity:

Parameter Observation
Cell Line RAW 264.7
Concentration Range Micromolar
Effect on Cell Viability No cytotoxicity observed
Effect on Osteoclastogenesis No inhibition of differentiation noted
Effect on Bone Resorption Significant reduction in resorptive activity

Therapeutic Potential

The ability of this compound to selectively inhibit osteoclast activity positions it as a potential candidate for developing anti-resorptive therapies aimed at conditions such as osteoporosis. The selective nature of its action—preserving osteoclast viability while inhibiting their function—aligns with the need for safer alternatives to current anti-resorptive agents that often have broader systemic effects .

Comparative Studies

In comparative studies with other compounds like luteolin, this compound has shown similar efficacy in inhibiting osteoclast resorption but with distinct mechanisms. While luteolin affects multiple pathways, this compound specifically targets v-ATPase interactions, offering a more focused therapeutic approach .

Propiedades

IUPAC Name

3,4-dihydroxy-N-[(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVYHPUGEQGQSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304481-60-5
Record name 304481-60-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
KM91104
Reactant of Route 2
KM91104
Reactant of Route 3
KM91104
Reactant of Route 4
KM91104
Reactant of Route 5
KM91104
Reactant of Route 6
KM91104

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.